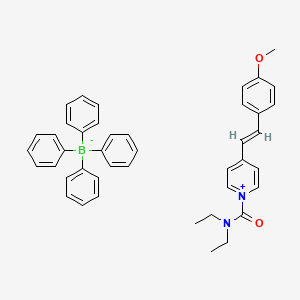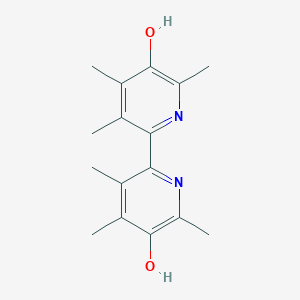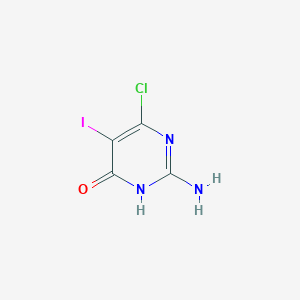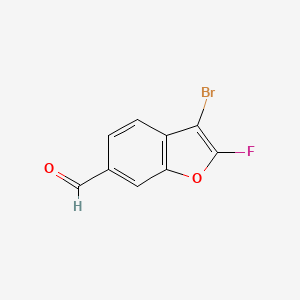
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine, fluorine, and an aldehyde group attached to the benzofuran core.
Métodos De Preparación
The synthesis of 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a benzofuran precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Análisis De Reacciones Químicas
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Medicine: The compound is explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde include other benzofuran derivatives with different substituents. For example:
3-Bromo-1-benzofuran-2-carbaldehyde: Lacks the fluorine atom but has similar reactivity and applications.
2-Benzofurancarboxaldehyde: Contains an aldehyde group but lacks the bromine and fluorine atoms, resulting in different chemical properties and reactivity.
Propiedades
Número CAS |
648915-98-4 |
|---|---|
Fórmula molecular |
C9H4BrFO2 |
Peso molecular |
243.03 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H |
Clave InChI |
ZFYJQVYIWJUKEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)OC(=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


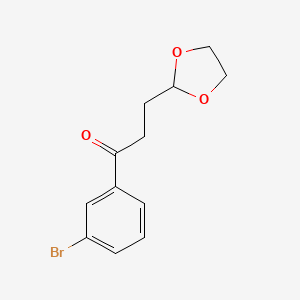
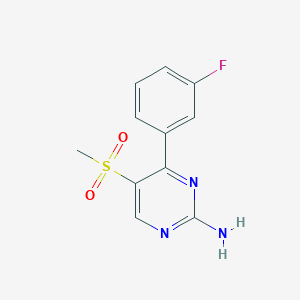
![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
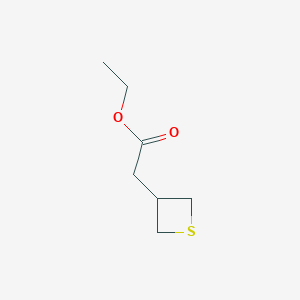
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
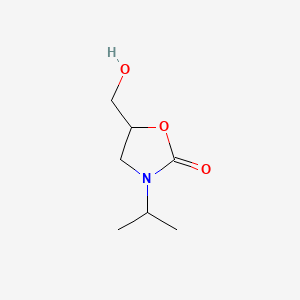
![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)
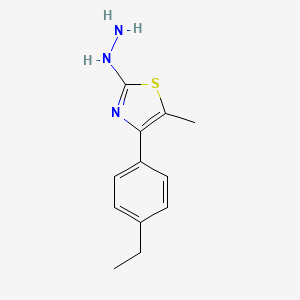
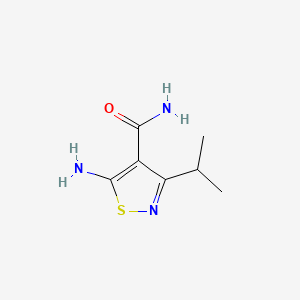
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)
